molecular formula C11H10Cl2O3 B1456302 1-(2,6-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone CAS No. 1263366-05-7

1-(2,6-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Cat. No.: B1456302
CAS No.: 1263366-05-7
M. Wt: 261.1 g/mol
InChI Key: MPMFBNBCZMLYDK-UHFFFAOYSA-N
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Description

1-(2,6-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is an organic compound that features a dichlorophenyl group and a dioxolane ring. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone typically involves the reaction of 2,6-dichlorobenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This is followed by a Friedel-Crafts acylation reaction to introduce the ethanone group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2,6-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone may have applications in:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions.

    Medicine: Possible pharmacological activities, though specific uses would require further research.

    Industry: Could be used in the development of new materials or as a precursor in the synthesis of other compounds.

Mechanism of Action

The mechanism of action for 1-(2,6-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone would depend on its specific biological or chemical context. Generally, it could interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
  • 1-(2,6-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-propanone

Uniqueness

1-(2,6-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is unique due to its specific substitution pattern on the phenyl ring and the presence of the dioxolane ring, which can influence its reactivity and potential biological activity.

Properties

IUPAC Name

1-(2,6-dichlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O3/c12-7-2-1-3-8(13)11(7)9(14)6-10-15-4-5-16-10/h1-3,10H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMFBNBCZMLYDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC(=O)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301203941
Record name Ethanone, 1-(2,6-dichlorophenyl)-2-(1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301203941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263366-05-7
Record name Ethanone, 1-(2,6-dichlorophenyl)-2-(1,3-dioxolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263366-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(2,6-dichlorophenyl)-2-(1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301203941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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